
6-Chloro-2-fluoro-3-methylbenzoic acid
Overview
Description
6-Chloro-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-methylbenzoic acid typically involves the halogenation of 3-methylbenzoic acid. One common method includes the use of oxalyl chloride and dichloromethane, followed by the addition of ammonia . The reaction conditions often require a controlled temperature environment to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
6-Chloro-3-fluoro-2-methylbenzoic acid is a derivative of benzoic acid that has chlorine, fluorine, and methyl substituents on the benzene ring. It has a molecular formula of C8H6ClFO2. This compound is applicable in chemistry, biology, medicine, and industry.
Scientific Research Applications
6-Chloro-3-fluoro-2-methylbenzoic acid is a versatile compound with applications spanning across multiple scientific disciplines.
Chemistry It serves as a fundamental building block in synthesizing complex organic molecules, which is particularly relevant in developing pharmaceuticals and agrochemicals.
Biology The compound is useful in studies related to enzyme inhibition and receptor binding because its structure is similar to biologically active molecules.
Medicine There is ongoing research exploring its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry It sees use in the production of specialty chemicals and materials, including polymers and coatings.
Other Isomers and Related Compounds
- 6-Chloro-2-fluoro-3-methylbenzoic acid: Another isomer of interest is this compound . It has a molecular weight of 188.58 .
- 2-Chloro-6-fluoro-3-methylbenzoyl chloride: This related compound is used as an intermediate in synthesizing various organic compounds and modifying biomolecules for studying biological processes. It is also utilized in the development of pharmaceutical compounds and the production of specialty chemicals and materials.
- It exhibits antimicrobial properties, being effective against various bacterial strains. Studies show minimum inhibitory concentrations (MICs) in the range of 93.7 to 46.9 μg/mL against Gram-positive and Gram-negative bacteria.
- It has been evaluated for anticancer activity, with studies demonstrating cytotoxic effects on cancer cell lines. Halogen atoms enhance its binding affinity to cancer-related targets, making it a candidate for cancer therapeutics.
- Halauxifen-methyl: Studies have been done comparing the metabolic pathways of Halauxifen-methyl in bluegill fish, rats, and goats .
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzoic acid: Similar in structure but lacks the methyl group.
3-Fluoro-2-methylbenzoic acid: Similar but lacks the chlorine atom.
6-Chloro-2-methylbenzoic acid: Similar but lacks the fluorine atom.
Uniqueness
6-Chloro-2-fluoro-3-methylbenzoic acid is unique due to the combination of chlorine, fluorine, and methyl substituents on the benzene ring. This unique structure imparts specific chemical properties that make it valuable for various research and industrial applications.
Biological Activity
6-Chloro-2-fluoro-3-methylbenzoic acid (CAS Number: 32890-90-7) is an aromatic compound notable for its unique combination of halogen substituents, which significantly influence its chemical reactivity and biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Molecular Characteristics:
- Molecular Formula: CHClF O
- Molecular Weight: 188.58 g/mol
- Melting Point: 135°C to 136°C
Property | Value |
---|---|
CAS Number | 32890-90-7 |
IUPAC Name | This compound |
PubChem CID | 2773669 |
SMILES | CC1=C(C(=C(C=C1)Cl)C(=O)O)F |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of chlorine and fluorine enhances its binding affinity and selectivity, making it a candidate for drug development.
- Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Interaction: Its unique structure allows it to interact with receptors that modulate biological responses, which could be leveraged in pharmacological applications.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, revealing its potential in medicinal chemistry:
Case Study: Anticancer Properties
A study explored the compound's efficacy against cancer cell lines. The results showed that it exhibited significant cytotoxic effects on HCT-116 colorectal cancer cells. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation.
Table: Biological Activity Against Various Cell Lines
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
HCT-116 (Colorectal) | 15.5 | Apoptosis induction |
MCF-7 (Breast) | 20.0 | Cell cycle arrest |
A549 (Lung) | 18.0 | Inhibition of proliferation |
Applications in Drug Development
Due to its promising biological activities, this compound is being investigated as a precursor in the synthesis of novel pharmaceuticals. Its structural characteristics make it suitable for modifications that could enhance its therapeutic profile.
- Synthesis of Enzyme Inhibitors: The compound serves as a building block for synthesizing inhibitors targeting specific enzymes implicated in cancer and other diseases.
- Agrochemical Potential: Preliminary studies suggest that it may have applications as a pesticide or herbicide due to its unique chemical properties.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | CHClF O | Unique halogen positioning |
5-Chloro-2-fluorobenzoic acid | CHClF O | Chlorine at position five |
4-Chloro-3-methylbenzoic acid | CHClO | Chlorine at para position |
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQCBMOWEQKVBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954549 | |
Record name | 6-Chloro-2-fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32890-90-7 | |
Record name | 6-Chloro-2-fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-2-fluoro-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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